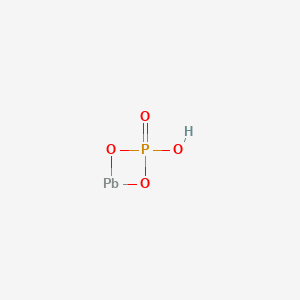
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphorus and lead atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide typically involves the reaction of lead(II) acetate with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
科学的研究の応用
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphinane 2-oxide
- 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphasilane 2-oxide
Comparison: Compared to these similar compounds, 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where lead’s properties are advantageous.
生物活性
2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide (CAS No. 15845-52-0) is a complex organophosphorus compound characterized by its unique structural features that include both phosphorus and lead atoms. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.
The molecular formula of this compound is HO4PPb, with a molecular weight of 303 g/mol. The compound features a distinctive structure that allows it to participate in various chemical reactions, including oxidation and reduction processes.
| Property | Value |
|---|---|
| CAS Number | 15845-52-0 |
| Molecular Formula | HO4PPb |
| Molecular Weight | 303 g/mol |
| IUPAC Name | hydrogen phosphate; lead(2+) |
| InChI Key | AVVSGTOJTRSKRL-UHFFFAOYSA-L |
| Pictograms | Irritant; Health Hazard; Environmental Hazard |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact mechanisms depend on the biological context and the specific molecular targets involved.
Antimicrobial Activity
Research has indicated that organophosphorus compounds can exhibit antimicrobial properties. Studies involving similar compounds suggest that this compound may possess the ability to inhibit microbial growth through interference with cellular processes.
Cytotoxicity
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The presence of lead in its structure may enhance its reactivity towards biological targets, potentially leading to increased cytotoxicity against certain tumor cells.
Enzyme Inhibition
The compound's interaction with enzymes such as acetylcholinesterase has been a focus of investigation. Inhibition of this enzyme could have implications for neurotoxicity and the treatment of neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Properties : A study conducted on similar organophosphorus compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. It is hypothesized that this compound may exhibit comparable effects due to its structural similarities.
- Cytotoxicity Assessment : Research assessing the cytotoxicity of lead-containing compounds indicated that they can induce apoptosis in cancer cells. A case study involving lead-based phosphonates showed promising results in inhibiting cell proliferation in vitro.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that organophosphorus compounds can effectively inhibit acetylcholinesterase activity. Similar mechanisms are expected for this compound.
特性
CAS番号 |
15845-52-0 |
|---|---|
分子式 |
HO4PPb |
分子量 |
303 g/mol |
IUPAC名 |
hydrogen phosphate;lead(2+) |
InChI |
InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 |
InChIキー |
AVVSGTOJTRSKRL-UHFFFAOYSA-L |
SMILES |
OP1(=O)O[Pb]O1 |
正規SMILES |
OP(=O)([O-])[O-].[Pb+2] |
Key on ui other cas no. |
15845-52-0 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
16040-38-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















